molecular formula C8H16N2 B11964565 [Butyl(ethyl)amino]acetonitrile CAS No. 195523-29-6

[Butyl(ethyl)amino]acetonitrile

Cat. No.: B11964565
CAS No.: 195523-29-6
M. Wt: 140.23 g/mol
InChI Key: DSSUIROAYLGVMQ-UHFFFAOYSA-N
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Description

[Butyl(ethyl)amino]acetonitrile is an organonitrile compound featuring a secondary amine group substituted with a butyl and ethyl moiety, attached to an acetonitrile backbone. The compound’s structure suggests reactivity typical of nitriles (e.g., hydrolysis to amides or carboxylic acids) and amines (e.g., nucleophilic substitution or coordination chemistry). Its synthesis likely involves alkylation of aminoacetonitrile precursors or condensation reactions, as seen in related acetonitrile derivatives .

Properties

CAS No.

195523-29-6

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

2-[butyl(ethyl)amino]acetonitrile

InChI

InChI=1S/C8H16N2/c1-3-5-7-10(4-2)8-6-9/h3-5,7-8H2,1-2H3

InChI Key

DSSUIROAYLGVMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Butyl(ethyl)amino]acetonitrile typically involves the reaction of butylamine and ethylamine with acetonitrile under specific conditions. One common method is the nucleophilic substitution reaction where butylamine and ethylamine are reacted with acetonitrile in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. Catalysts such as transition metal complexes can be used to enhance the reaction rate and yield. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

[Butyl(ethyl)amino]acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Primary amines.

    Substitution: Substituted amines or amides.

Scientific Research Applications

[Butyl(ethyl)amino]acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of [Butyl(ethyl)amino]acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The amino group can participate in nucleophilic attacks, leading to the formation of covalent bonds with electrophilic centers in the target.

Comparison with Similar Compounds

Research Findings and Limitations

  • Coordination Chemistry : The compound’s amine group may form tridentate ligands with transition metals, as demonstrated in iron(III) complexes with structurally related acetonitrile ligands .
  • Data Gaps: Direct experimental data (e.g., crystallography, spectroscopy) for this compound are absent in the provided evidence. Further studies are needed to confirm its physicochemical and toxicological profiles.

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